molecular formula C23H19N3O2S B2782549 3-(benzyloxy)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide CAS No. 2034425-05-1

3-(benzyloxy)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide

Cat. No.: B2782549
CAS No.: 2034425-05-1
M. Wt: 401.48
InChI Key: COTMXAAVLBYXTP-UHFFFAOYSA-N
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Description

3-(benzyloxy)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide is an organic compound that features a complex structure with multiple functional groups, including a benzamide moiety, a benzyloxy group, and a thiophene ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its utility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the intermediate compounds, which are then coupled to form the final product. The key steps may include:

    Formation of the benzyloxy intermediate: This can be achieved by reacting benzyl alcohol with an appropriate halide under basic conditions to form the benzyloxy group.

    Synthesis of the thiophene-pyrazine intermediate: This involves the formation of the thiophene ring and its subsequent functionalization to introduce the pyrazine moiety.

    Coupling reaction: The final step involves coupling the benzyloxy intermediate with the thiophene-pyrazine intermediate under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(benzyloxy)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

3-(benzyloxy)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties, such as conductive polymers.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene and pyrazine rings can facilitate binding to specific sites, while the benzyloxy group may enhance its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzyloxy)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide
  • 3-(benzyloxy)-N-((3-(thiophen-4-yl)pyrazin-2-yl)methyl)benzamide
  • 3-(benzyloxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide

Uniqueness

3-(benzyloxy)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This positioning can affect its binding affinity to biological targets and its overall stability, making it distinct from other similar compounds.

Properties

IUPAC Name

3-phenylmethoxy-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2S/c27-23(26-14-21-22(25-11-10-24-21)19-9-12-29-16-19)18-7-4-8-20(13-18)28-15-17-5-2-1-3-6-17/h1-13,16H,14-15H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTMXAAVLBYXTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NCC3=NC=CN=C3C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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